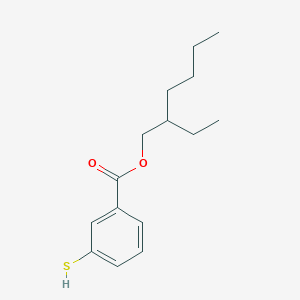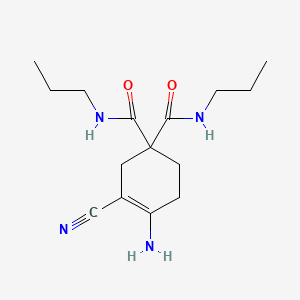
4-Amino-3-cyano-N~1~,N'~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of amino, cyano, and dipropyl groups attached to a cyclohexene ring, making it a subject of interest in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide typically involves multi-step organic reactions. The starting materials often include cyclohexene derivatives, which undergo a series of reactions such as nitration, amination, and carboxylation. Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-cyano-N~1~,N’~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide
- 4-Amino-3-methyl-1-naphthol
Uniqueness
Compared to similar compounds, 4-Amino-3-cyano-N~1~,N’~1~-dipropylcyclohex-3-ene-1,1-dicarboxamide stands out due to its specific structural features and functional groups
Propiedades
Número CAS |
88321-39-5 |
|---|---|
Fórmula molecular |
C15H24N4O2 |
Peso molecular |
292.38 g/mol |
Nombre IUPAC |
4-amino-3-cyano-1-N,1-N'-dipropylcyclohex-3-ene-1,1-dicarboxamide |
InChI |
InChI=1S/C15H24N4O2/c1-3-7-18-13(20)15(14(21)19-8-4-2)6-5-12(17)11(9-15)10-16/h3-9,17H2,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
IMLCYILYPIWJKL-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1(CCC(=C(C1)C#N)N)C(=O)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


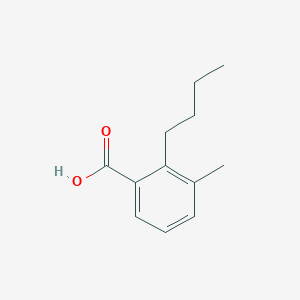
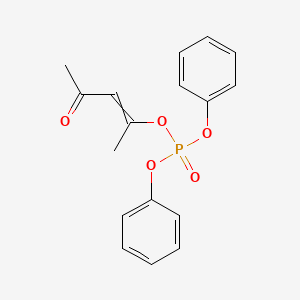
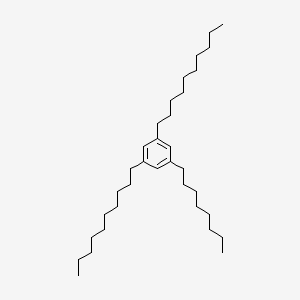
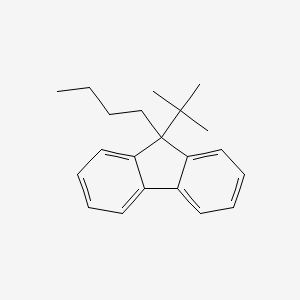


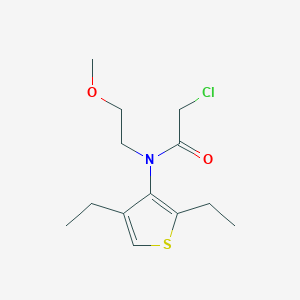
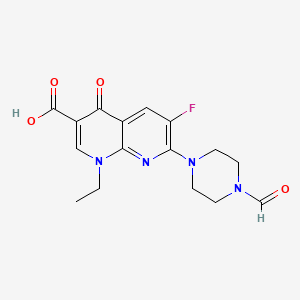

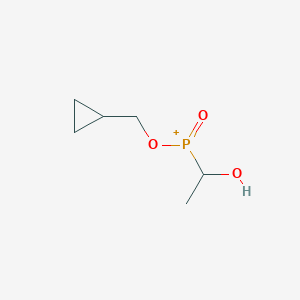
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
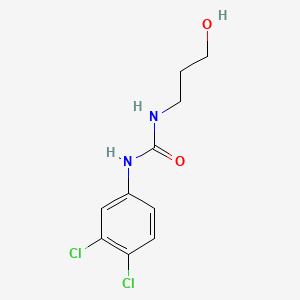
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
